5-Bromo-2-isobutoxybenzylamine chemical properties
5-Bromo-2-isobutoxybenzylamine chemical properties
Title: 5-Bromo-2-isobutoxybenzylamine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery
1. Executive Summary As modern medicinal chemistry gravitates toward highly functionalized, sterically tuned building blocks, 5-Bromo-2-isobutoxybenzylamine (CAS: 1152594-10-9) has emerged as a critical intermediate[1]. Characterized by its trifunctional nature—comprising an aryl bromide, a bulky isobutoxy ether, and a nucleophilic primary amine—this compound offers an exceptional template for multidirectional synthetic elaboration. It is particularly valuable in the development of central nervous system (CNS) therapeutics, including BACE1 inhibitors targeted at Alzheimer's disease, where the isobutoxy group optimizes lipophilic efficiency and blood-brain barrier (BBB) penetration[2].
2. Physicochemical Properties & Computational Data Understanding the baseline physicochemical metrics of 5-Bromo-2-isobutoxybenzylamine is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core properties[3].
| Property | Value | Structural Significance |
| IUPAC Name | [5-bromo-2-(2-methylpropoxy)phenyl]methanamine | Defines the exact regiochemistry of the substituents. |
| CAS Registry Number | 1152594-10-9 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C11H16BrNO | Indicates a high degree of saturation in the ether side-chain. |
| Molecular Weight | 258.15 g/mol | Optimal low-MW starting point for fragment-based drug design. |
| Topological Polar Surface Area (TPSA) | ~35.2 Ų | Excellent for CNS penetration (well below the 90 Ų threshold). |
| Hydrogen Bond Donors | 1 | Primary amine provides a single donor site (-NH2). |
| Hydrogen Bond Acceptors | 2 | Ether oxygen and amine nitrogen. |
| Rotatable Bonds | 5 | Allows conformational flexibility for optimal receptor binding. |
3. Structural Analysis & Reactivity Profile The synthetic utility of 5-Bromo-2-isobutoxybenzylamine is dictated by the orthogonal reactivity of its three primary functional groups.
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The Aryl Bromide (Position 5): Positioned para to the electron-donating isobutoxy group, the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-rich nature of the ring slightly raises the activation energy for oxidative addition compared to electron-deficient aryl halides, necessitating the use of electron-rich phosphine ligands (e.g., XPhos or dppf) to facilitate the catalytic cycle.
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The Isobutoxy Group (Position 2): The β -branched alkyl chain provides significant steric bulk. Synthetically, it shields the ortho position, preventing unwanted side reactions during harsh cross-couplings. Pharmacologically, it acts as a lipophilic anchor, designed to occupy deep hydrophobic pockets in target enzymes, a strategy frequently employed in the design of cognitive impairment therapeutics[2].
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The Benzylamine Moiety (Position 1): The primary amine is highly nucleophilic due to the insulating effect of the methylene spacer, which prevents the lone pair from delocalizing into the aromatic π -system. This ensures a high localized electron density, making it an ideal partner for amide couplings, reductive aminations, or urea formations.
Figure 1: Orthogonal reactivity map of 5-Bromo-2-isobutoxybenzylamine.
4. Experimental Workflows: Self-Validating Synthetic Protocols To ensure high fidelity and reproducibility, the synthesis of 5-Bromo-2-isobutoxybenzylamine is typically executed in two robust steps starting from the commercially available 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde)[4].
Step 1: O-Alkylation (Williamson Ether Synthesis) Causality & Rationale: The phenolic hydroxyl group is deprotonated by potassium carbonate ( K2CO3 ) to form a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, leaving the phenoxide "naked" and highly reactive. This is critical to overcome the steric hindrance of the β -branched isobutyl bromide during the SN2 displacement[5].
Protocol:
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Charge a dry, nitrogen-flushed reactor with 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).
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Add finely powdered K2CO3 (2.0 eq). Stir at ambient temperature for 30 minutes. Validation: The solution will transition to a vibrant yellow, confirming the formation of the phenoxide ion.
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Add isobutyl bromide (1.5 eq) dropwise over 15 minutes to control any mild exotherm.
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Elevate the temperature to 75–80 °C. Causality: Heating is mandatory to provide the activation energy required to overcome the steric bulk of the isobutyl group[5].
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Monitor via TLC (Hexanes/EtOAc 8:2). Upon consumption of the starting material (typically 6–8 hours), cool to room temperature.
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Quench by pouring the mixture into crushed ice/water (30 volumes) to precipitate the intermediate, 5-bromo-2-isobutoxybenzaldehyde. Filter, wash with copious amounts of water to remove residual DMF, and dry under vacuum.
Step 2: Reductive Amination Causality & Rationale: The conversion of the aldehyde to a primary amine requires the transient formation of an imine. Ammonium acetate ( NH4OAc ) serves a dual purpose: it provides a vast excess of ammonia to drive the equilibrium toward the imine, and it acts as a mild acid buffer (pH ~5–6). Sodium cyanoborohydride ( NaBH3CN ) is the optimal reducing agent here because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.
Protocol:
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Dissolve the isolated 5-bromo-2-isobutoxybenzaldehyde (1.0 eq) in anhydrous methanol (10 volumes).
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Add NH4OAc (10.0 eq) and stir at room temperature for 2–3 hours to ensure complete imine formation.
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Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exotherm upon the addition of the hydride source, suppressing the competitive reduction of the aldehyde to the corresponding alcohol.
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Add NaBH3CN (1.5 eq) in small portions.
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Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
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Quench carefully with 1M NaOH to pH 10. Validation: This basic quench breaks down stable boron-amine complexes and ensures the product is in its free-base form.
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Extract the aqueous layer with dichloromethane ( CH2Cl2 ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the target 5-Bromo-2-isobutoxybenzylamine.
Figure 2: Two-step synthetic workflow for 5-Bromo-2-isobutoxybenzylamine.
5. Applications in Medicinal Chemistry & Drug Development The structural topology of 5-Bromo-2-isobutoxybenzylamine makes it a privileged scaffold in the design of neurotherapeutics. Specifically, substituted benzylamines are extensively utilized in the synthesis of β -secretase (BACE) inhibitors[2]. BACE is the rate-limiting enzyme in the production of amyloid- β (A β ) proteins, the aggregation of which is a primary pathological hallmark of Alzheimer's disease[2].
When incorporated into a larger pharmacophore, the benzylamine nitrogen often serves as a critical hydrogen bond donor/acceptor within the catalytic aspartate dyad of the BACE1 active site. Simultaneously, the isobutoxy ether is directed into the S1 or S3 lipophilic subpockets, enhancing binding affinity through van der Waals interactions and displacing high-energy water molecules. The aryl bromide serves as a synthetic handle, allowing medicinal chemists to perform late-stage diversification (e.g., appending heteroaryl groups via Suzuki coupling) to fine-tune the molecule's pharmacokinetic profile and target selectivity.
References
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Substituted Aminopyridines and Uses Thereof - Google Patents (US20080287399A1). Source: Google Patents. URL:
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2204959-17-9 | (4-Bromo-2-isobutoxyphenyl)methanamine - BLDpharm. Source: BLDpharm. URL:
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1152594-10-9 C11H16BrNO - Chemical Dictionary - Guidechem. Source: Guidechem. URL:
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5-Bromo-2-isobutoxybenzonitrile: A Key Intermediate - Benchchem. Source: Benchchem. URL:
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5-Bromo-2-isobutoxybenzaldehyde | 222315-01-7 - Benchchem. Source: Benchchem. URL:
- 1. 2204959-17-9|(4-Bromo-2-isobutoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. US20080287399A1 - Substituted Aminopyridines and Uses Thereof - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

